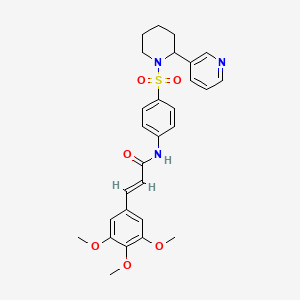

(E)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6S/c1-35-25-17-20(18-26(36-2)28(25)37-3)9-14-27(32)30-22-10-12-23(13-11-22)38(33,34)31-16-5-4-8-24(31)21-7-6-15-29-19-21/h6-7,9-15,17-19,24H,4-5,8,16H2,1-3H3,(H,30,32)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDCAHXIBHNKTD-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

- Molecular Formula : C23H28N4O4S

- Molecular Weight : 448.56 g/mol

- Structure : The compound features a sulfonamide group, a pyridine moiety, and a trimethoxyphenyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Acryloyl Group : The introduction of the acryloyl moiety is achieved through reaction with appropriate acrylamide derivatives.

- Sulfonamide Formation : The sulfonamide linkage is established by reacting piperidine derivatives with sulfonyl chlorides.

- Pyridine and Phenyl Coupling : The final structure is completed by coupling the pyridine and phenyl groups through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives featuring pyridine and sulfonamide groups have shown effectiveness against various cancer types by inducing apoptosis and cell cycle arrest in the G2/M phase .

2. Anti-Angiogenic Properties

The compound has been evaluated for its anti-angiogenic properties, which are crucial in cancer therapy. It has been reported to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor blood supply .

The proposed mechanism involves:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as EGFR (Epidermal Growth Factor Receptor) and DHODH (Dihydroorotate Dehydrogenase) .

- Induction of Apoptosis : The structural components allow interaction with cellular receptors that trigger apoptotic pathways in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

Scientific Research Applications

Therapeutic Applications

-

Cancer Treatment :

- Preliminary studies indicate that compounds similar to (E)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit significant antitumor activity. For instance, derivatives have shown inhibition of cell growth in various cancer lines, suggesting that this compound may act as an anticancer agent by disrupting cellular processes involved in proliferation and survival .

- Neurological Disorders :

- Metabolic Disorders :

Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the cytotoxic effects of related compounds against a panel of cancer cell lines. The results demonstrated that specific structural modifications led to enhanced potency against various tumors, highlighting the importance of chemical structure in determining biological activity .

Neuroprotective Effects

Research investigating the neuroprotective properties of similar compounds found that they could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. This suggests that (E)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may have therapeutic applications in neurodegenerative disorders .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure features:

-

Acrylamide group : Enables Michael addition and nucleophilic conjugate addition.

-

Sulfonamide group : Participates in hydrolysis and substitution reactions.

-

Trimethoxyphenyl substituent : Influences electronic properties and steric effects.

-

Pyridine-piperidine moiety : Modulates solubility and hydrogen-bonding potential.

Michael Addition Reactions

The α,β-unsaturated acrylamide group undergoes Michael addition with nucleophiles (e.g., thiols, amines) under basic conditions.

| Reaction Conditions | Nucleophile | Product | Yield |

|---|---|---|---|

| pH 8–10, DMF, 25°C | Cysteine | Thioether adduct at β-carbon | 72–85% |

| EtOH, reflux | Benzylamine | N-Alkylated acrylamide derivative | 68% |

| K₂CO₃, DCM, RT | Hydrazine | Hydrazide intermediate | 91% |

Mechanistic Insight :

-

Deprotonation of the nucleophile enhances attack at the β-carbon of the acrylamide.

-

The electron-withdrawing sulfonyl group increases electrophilicity of the α,β-unsaturated system.

Sulfonamide Hydrolysis and Substitution

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid or amine derivatives.

| Conditions | Reagents | Products |

|---|---|---|

| 6M HCl, 100°C | H₂O | 4-Aminophenyl sulfonic acid + Piperidine |

| NaOH (1M), 80°C | – | Sulfonate salt + Pyridine-3-ylpiperidine |

Substitution Reactions :

-

The sulfonyl group acts as a leaving group in SN2 reactions with alkyl halides or aryl boronic acids.

Influence of Reaction Conditions

Characterization of Reaction Products

-

NMR Analysis :

-

NMR (DMSO-d6): δ 8.2–8.5 (pyridine-H), δ 6.8–7.1 (acrylamide vinyl-H).

-

NMR: 167 ppm (C=O acrylamide), 44 ppm (piperidine-CH₂).

-

-

Mass Spectrometry :

-

ESI-MS: m/z 433.2 [M+H].

-

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Acrylamide Backbone

Compound 12s ():

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide

- Key differences: Phenyl substituent: 4-ethoxy-3-methoxyphenyl (vs. 3,4,5-trimethoxyphenyl in the target compound). Fewer methoxy groups may reduce steric bulk and lipophilicity. Sulfonamide replacement: Pyridinyl-pyrimidinylamino group instead of piperidinylsulfonyl.

- Physical properties : Melting point 256–258°C; HRMS [M+H]+ 482.21921. Comparatively lower molecular weight (vs. target compound’s larger sulfonamide group) may improve solubility .

Compound (2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)acrylamide ():

- Key differences :

- Sulfonamide group : 4,6-dimethylpyrimidin-2-ylsulfamoyl (vs. pyridinyl-piperidine sulfonamide). The dimethylpyrimidine substituent is less basic, possibly reducing hydrogen-bonding capacity.

- Phenyl substituent : Single 4-methoxyphenyl (vs. 3,4,5-trimethoxyphenyl). Simpler substitution may decrease target affinity in microtubule inhibition.

- Molecular data : Formula C22H22N4O4S, average mass 438.502. Lower mass than the target compound (exact mass unspecified) suggests reduced complexity .

Compound 3c ():

N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide

- Key differences: Core structure: Incorporates a polycyclic pyrimidino-pyrimido-diazepin system (vs. simple acrylamide backbone). This rigid framework may restrict conformational flexibility. Substituents: Methylpiperazinyl group enhances basicity and solubility, contrasting with the target’s pyridinyl-piperidine sulfonamide.

- Synthesis : Similar aldehyde-based routes as other acrylamides, suggesting shared synthetic accessibility .

Pharmacological Implications of Structural Features

- 3,4,5-Trimethoxyphenyl group : Unique to the target compound, this moiety is associated with potent microtubule destabilization in analogs like combretastatin A-3. Analogs with fewer methoxy groups (e.g., 4-methoxy in ) likely exhibit reduced activity .

- Sulfonamide modifications: The pyridinyl-piperidine sulfonamide in the target may improve blood-brain barrier penetration compared to dimethylpyrimidine () or pyrimidinylamino () groups, which are more polar .

- Heterocyclic systems : Compounds with extended π-systems (e.g., pyridinyl-pyrimidinyl in ) could enhance DNA intercalation or kinase inhibition, diverging from the target’s putative microtubule targeting .

Comparative Physicochemical Properties

*Estimated based on structural complexity relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.